Cns 5161

NMDA receptor pharmacology ion channel blockade neuroprotection

CNS-5161 (CAS 160754-76-7) is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel that interacts with the receptor/ion channel site to block the actions of glutamate. The compound demonstrates preferential binding to the activated (open channel) conformation of the NMDA receptor, a property that distinguishes it from many other NMDA antagonists.

Molecular Formula C16H18ClN3S2
Molecular Weight 351.9 g/mol
CAS No. 160754-76-7
Cat. No. B1669275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCns 5161
CAS160754-76-7
SynonymsCNS 5161
N-(2-chloro-5-(methylmercapto)phenyl)-N'-methylguanidine monohydrochloride
Molecular FormulaC16H18ClN3S2
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N
InChIInChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19)
InChIKeyJHVHEDNLONERHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CNS-5161 (CAS 160754-76-7): An NMDA Ion Channel Antagonist with Preferential Binding to Activated Receptors


CNS-5161 (CAS 160754-76-7) is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel that interacts with the receptor/ion channel site to block the actions of glutamate . The compound demonstrates preferential binding to the activated (open channel) conformation of the NMDA receptor, a property that distinguishes it from many other NMDA antagonists [1]. CNS-5161 has been evaluated clinically through Phase IIa proof-of-concept trials for neuropathic pain indications, including diabetic neuropathy and opioid-refractory cancer pain [2].

Why CNS-5161 Cannot Be Interchanged with Generic NMDA Antagonists: State-Dependent Binding and Clinical Profile Differentiation


NMDA receptor antagonists represent a mechanistically heterogeneous class with substantial divergence in binding affinity, state-dependence, pharmacokinetics, and clinical tolerability. Compounds such as ketamine, memantine, and AR-R15896AR differ markedly in their receptor interaction kinetics, trapping block characteristics, and adverse effect profiles [1]. CNS-5161 exhibits high-affinity binding (Ki 1.8 nM) combined with preferential recognition of the activated receptor state, conferring a use-dependent antagonist profile that differs from the lower-affinity, less state-selective blockade observed with memantine . Furthermore, CNS-5161 has demonstrated a clinical tolerability profile distinct from ketamine, with an absence of psychotomimetic side effects at therapeutic doses in human studies [2]. These pharmacological and clinical divergences preclude simple functional substitution within experimental protocols or therapeutic development programs.

CNS-5161 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


NMDA Receptor Binding Affinity: CNS-5161 vs. AR-R15896AR

CNS-5161 demonstrates substantially higher binding affinity for the NMDA receptor ion channel compared to the clinically evaluated antagonist AR-R15896AR (also known as ARL-15896). In synaptosomal membrane preparations from rat brain, CNS-5161 displaces [3H]MK-801 binding with a Ki of 1.8 nM . In contrast, AR-R15896AR inhibits NMDA (50 μM)-evoked currents in rat cortical neurons with an IC50 of 9.8 μM (9,800 nM) [1]. This represents an approximately 5,400-fold difference in potency, with CNS-5161 exhibiting nanomolar affinity versus the micromolar potency of AR-R15896AR.

NMDA receptor pharmacology ion channel blockade neuroprotection

In Vivo Neuroprotective Efficacy: CNS-5161 ED80 in Neonatal Rat Excitotoxicity Model

CNS-5161 demonstrates quantifiable in vivo neuroprotective activity against NMDA-mediated excitotoxicity. In the neonatal rat NMDA excitotoxicity model, CNS-5161 protects against the necrotic effects of exogenous N-methyl-D-aspartate with an ED80 of 4 mg/kg via intraperitoneal administration . Additionally, CNS-5161 exhibits anticonvulsant efficacy with 91% inhibition of audiogenic seizures in DBA/2 mice at the same 4 mg/kg i.p. dose [1].

neuroprotection excitotoxicity hypoxic-ischemic injury

Clinical Tolerability Profile: CNS-5161 vs. Ketamine — Absence of Psychotomimetic Effects

CNS-5161 exhibits a clinical adverse event profile that differs markedly from ketamine, a widely used NMDA antagonist. In a dose-escalating safety study of 40 patients with chronic neuropathic pain, CNS-5161 was well tolerated up to 500 μg with the most common side effects being increased blood pressure (50% at 500 μg), mild visual disturbances (33.3% at 500 μg), and headache [1]. Notably, psychotomimetic effects such as delusions, delirium, and paranoia—which are prominently associated with ketamine administration and represent a major limitation to its clinical utility—were not reported in the CNS-5161 trial [2]. In contrast, a 2025 Cochrane systematic review identified psychotomimetic effects including delusions, delirium, and paranoia as the most common adverse events with ketamine use in chronic pain [2].

neuropathic pain clinical safety NMDA antagonist tolerability

PET Imaging Compatibility: CNS-5161 as a Validated Radioligand for Activated NMDA Receptors

CNS-5161 possesses unique utility as a radioligand for positron emission tomography (PET) imaging of NMDA receptors, a capability not shared by most NMDA antagonist comparators. [11C]CNS-5161 has been successfully employed in human PET imaging studies to visualize NMDA receptor distribution and activation in vivo [1]. The compound exhibits fast association and dissociation kinetics (Kd < 4 nM) compatible with carbon-11 labeling, and specific binding increases in the presence of glutamate and glycine, confirming use-dependent interaction with the activated receptor state [2]. Human dosimetry studies establish that a standard single injection of 555 MBq (15 mCi) [11C]CNS-5161 results in an effective dose equivalent of 5.9 mSv and a lung dose of 21.8 mGy in healthy subjects [3].

PET imaging NMDA receptor visualization radioligand development

State-Dependent Binding: Preferential Interaction with Activated NMDA Receptors

CNS-5161 binds preferentially to the activated (open-channel) state of the NMDA receptor, a mechanistic feature that distinguishes it from state-independent NMDA antagonists. In vitro binding studies demonstrate that specific binding of [3H]CNS-5161 increases in the presence of glutamate and glycine, with Kd values shifting from 5.6 ± 0.4 nM in the absence of glutamate to 2.3 ± 0.08 nM in the presence of glutamate and glycine [1]. In vivo administration in rats pretreated with NMDA increased the hippocampus-to-cerebellum uptake ratio from 1.4 to 1.6–1.9, while pretreatment with the channel blocker MK-801 abolished this increase and returned the ratio to approximately 1 [2]. This use-dependent binding profile enables preferential targeting of pathologically hyperactivated NMDA receptors while potentially sparing basal glutamatergic neurotransmission.

use-dependent antagonism NMDA receptor activation glutamate signaling

Pharmacokinetic Parameters: Human Half-Life of CNS-5161

The pharmacokinetics of CNS-5161 in humans have been characterized in early clinical studies. Data from healthy male volunteers indicate that the plasma concentration-time profile of CNS-5161 is best described by a two-compartment model, with a mean elimination half-life of 2.95 hours (standard deviation 0.75 h) [1]. This relatively short half-life enables flexible dosing titration and rapid washout, which may be advantageous for both clinical and experimental applications requiring precise temporal control of NMDA receptor blockade.

pharmacokinetics human studies dosing regimen

CNS-5161 Optimal Application Scenarios: Evidence-Based Procurement and Experimental Selection


Neuropathic Pain Research Requiring NMDA Antagonism Without Psychotomimetic Confounds

CNS-5161 is the preferred NMDA antagonist for preclinical and clinical neuropathic pain research where psychotomimetic side effects would confound behavioral endpoints or limit subject tolerability. The compound has completed Phase IIa proof-of-concept trials specifically for neuropathic pain indications, including diabetic neuropathy and opioid-refractory cancer pain . In contrast to ketamine, which produces prominent psychotomimetic effects including delusions, delirium, and paranoia , CNS-5161 demonstrated an adverse event profile at therapeutic doses (up to 500 μg) limited to hypertension, headache, and mild visual disturbances, with no reported psychotomimetic events [8].

PET Imaging Studies Requiring Visualization of Activated NMDA Receptors In Vivo

CNS-5161 is uniquely suited for positron emission tomography (PET) imaging applications requiring noninvasive visualization and quantification of NMDA receptor distribution or activation state in the living brain. [11C]CNS-5161 has been successfully validated as a PET radioligand for NMDA receptors in human studies . The compound's fast association and dissociation kinetics (Kd < 4 nM) make it compatible with carbon-11 labeling, and its use-dependent binding enables preferential visualization of pathologically activated receptor populations . Human dosimetry data confirm acceptable radiation exposure profiles, with an effective dose equivalent of 5.9 mSv for a standard 555 MBq injection [8].

Excitotoxicity and Neuroprotection Studies Targeting Pathological NMDA Hyperactivation

CNS-5161 is optimally applied in neuroprotection research where selective targeting of pathologically hyperactivated NMDA receptors is desired while preserving basal glutamatergic neurotransmission. The compound's use-dependent binding profile—with Kd improving from 5.6 nM to 2.3 nM in the presence of glutamate and glycine—enables preferential blockade of excessively activated receptor channels . In vivo, CNS-5161 demonstrates an ED80 of 4 mg/kg i.p. in the neonatal rat NMDA excitotoxicity model and achieves 91% inhibition of audiogenic seizures in DBA/2 mice at the same dose . This state-dependent mechanism contrasts with state-independent NMDA blockers such as MK-801, which non-selectively antagonize both physiological and pathological receptor activity [8].

High-Affinity NMDA Receptor Binding Studies Requiring Nanomolar Potency

CNS-5161 is the appropriate selection for in vitro binding assays and receptor occupancy studies requiring high-affinity NMDA receptor interaction. The compound displaces [3H]MK-801 binding with a Ki of 1.8 nM in rat brain synaptosomal membrane preparations . This nanomolar potency substantially exceeds that of AR-R15896AR, which exhibits an IC50 of 9.8 μM (9,800 nM) against NMDA-evoked currents . For experimental protocols requiring minimal compound concentrations to achieve effective NMDA receptor blockade—such as in brain slice electrophysiology, receptor autoradiography, or binding displacement studies—CNS-5161 offers a potency advantage of approximately three orders of magnitude over lower-affinity comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cns 5161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.